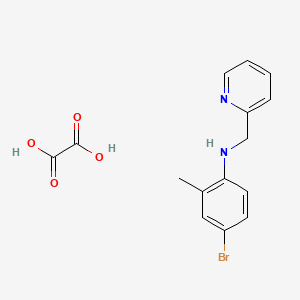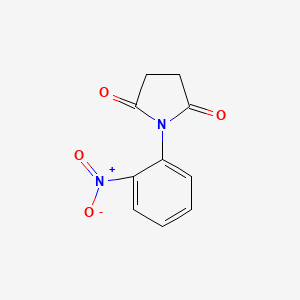
ethyl 4-(4-phenylcyclohexyl)-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-phenylcyclohexyl)-1-piperazinecarboxylate, commonly known as PCEP, is a chemical compound that belongs to the category of piperazine derivatives. PCEP has been widely studied for its potential use in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of PCEP involves the activation of the sigma-1 receptor. It has been shown to modulate the activity of various ion channels, including voltage-gated calcium channels, NMDA receptors, and TRPC channels. PCEP has also been shown to enhance the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects:
PCEP has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. PCEP has also been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and enhance locomotor activity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PCEP has several advantages as a research tool. It has a high affinity for the sigma-1 receptor, which makes it a selective ligand for this protein. PCEP is also stable and can be easily synthesized in the laboratory. However, there are also some limitations to its use. PCEP is not very water-soluble, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on PCEP. One area of interest is the role of the sigma-1 receptor in the regulation of pain and addiction. PCEP has been shown to have analgesic and anti-addictive effects in animal models, and further research is needed to understand the underlying mechanisms. Another area of interest is the potential use of PCEP as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PCEP has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential clinical applications. Finally, there is also interest in developing new analogs of PCEP that may have improved pharmacological properties and selectivity for the sigma-1 receptor.
Métodos De Síntesis
The synthesis method of PCEP involves the reaction of 4-phenylcyclohexanone with ethyl piperazine-1-carboxylate in the presence of a reducing agent such as sodium borohydride. The reaction occurs under reflux conditions in the presence of an organic solvent such as ethanol or methanol. The product is then purified by recrystallization in a suitable solvent.
Aplicaciones Científicas De Investigación
PCEP has been extensively studied for its potential use as a research tool in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in the regulation of various cellular functions, including calcium signaling, oxidative stress, and neurotransmitter release. PCEP has been used to study the role of the sigma-1 receptor in various physiological and pathological conditions, including pain, addiction, depression, and neurodegenerative diseases.
Propiedades
IUPAC Name |
ethyl 4-(4-phenylcyclohexyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-2-23-19(22)21-14-12-20(13-15-21)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-7,17-18H,2,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPRLSZKAWEBMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-[4-(methylthio)benzyl]-2-piperidinecarboxylate](/img/structure/B4970282.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(3,4-difluorobenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B4970295.png)
![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4970296.png)

![1-[(1-{[6-(propylamino)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B4970310.png)
![N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenyl-2-furamide](/img/structure/B4970323.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B4970325.png)
![ethyl 7,8-dichloro-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B4970333.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenylacetamide](/img/structure/B4970343.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B4970352.png)


![2-{[(benzylamino)carbonothioyl]amino}butanoic acid](/img/structure/B4970377.png)